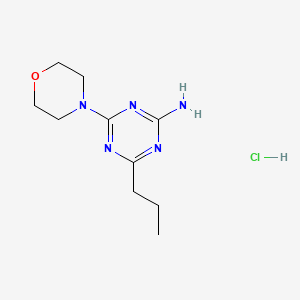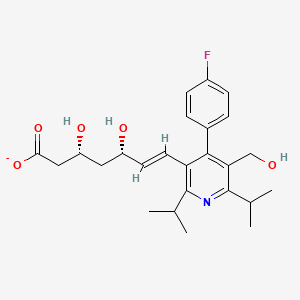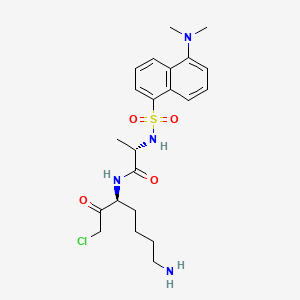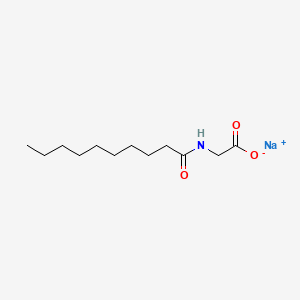
2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one is a complex organic compound with the molecular formula C22H21NO. This compound is known for its unique structure, which combines elements of both indanone and tetrahydrobenzoquinolizine. It has a molecular weight of 315.408 g/mol and is characterized by its high boiling point of approximately 567.9°C at 760 mmHg .
Méthodes De Préparation
The synthesis of 2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one involves several steps. One common method includes the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with indan-1-one under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of dyes and pigments due to its stable structure and vibrant color properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Julolidine: Known for its use in fluorescent dyes and as a building block in organic synthesis.
8-Hydroxyjulolidine: Used in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-8-ol: Another structurally related compound with applications in organic synthesis.
Compared to these compounds, 2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one stands out due to its unique combination of indanone and tetrahydrobenzoquinolizine structures, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
72700-01-7 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C22H21NO/c24-22-19(14-16-5-1-2-8-20(16)22)13-15-11-17-6-3-9-23-10-4-7-18(12-15)21(17)23/h1-2,5,8,11-13H,3-4,6-7,9-10,14H2/b19-13+ |
Clé InChI |
YVWGLGCGEKNNSV-CPNJWEJPSA-N |
SMILES isomérique |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/4\CC5=CC=CC=C5C4=O |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C4CC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















